3-Hydroxy Xylazine is a derivative of xylazine, a well-known sedative, analgesic, and muscle relaxant primarily used in veterinary medicine. Xylazine itself is a member of the thiazine family and is often utilized for its calming effects on animals during surgical procedures or diagnostic tests. The compound 3-Hydroxy Xylazine is notable for its presence as a metabolite of xylazine, which undergoes biotransformation in vivo, particularly in equine species. Understanding this compound is crucial due to its implications in both veterinary pharmacology and the emerging concerns related to its presence in illicit drug mixtures.
Source: 3-Hydroxy Xylazine is primarily derived from the metabolism of xylazine. Studies have identified several metabolites produced when xylazine is administered, with 3-Hydroxy Xylazine being one of the significant products observed in biological samples such as urine from horses and other animals .
Classification: In terms of chemical classification, 3-Hydroxy Xylazine belongs to the category of phenolic compounds. It is structurally related to xylazine, which is classified as a thiazine derivative. The compound exhibits properties typical of hydroxylated aromatic compounds, influencing its biological activity and pharmacokinetics.
The synthesis of 3-Hydroxy Xylazine occurs primarily through the metabolic pathways involving xylazine. When xylazine is administered to animals, it undergoes various enzymatic reactions facilitated by liver microsomes, leading to the formation of hydroxylated metabolites.
Methods: The metabolic conversion typically involves cytochrome P450 enzymes, which catalyze the hydroxylation process at specific positions on the xylazine molecule. Research indicates that the major metabolic pathway produces 4-hydroxy-xylazine and 3-hydroxy-xylazine as significant metabolites .
Technical Details: Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify these metabolites in biological samples. This method allows for sensitive detection and characterization of compounds like 3-Hydroxy Xylazine due to its ability to analyze complex mixtures with minimal sample preparation .
The molecular structure of 3-Hydroxy Xylazine can be described based on its relationship with xylazine. The compound retains the core thiazine structure but features a hydroxyl group (-OH) at the third position on the aromatic ring.
The primary chemical reactions involving 3-Hydroxy Xylazine are related to its formation from xylazine and potential further metabolism or conjugation in biological systems.
This transformation is facilitated by cytochrome P450 enzymes, which add hydroxyl groups to the aromatic ring structure.
The mechanism of action for 3-Hydroxy Xylazine relates closely to that of its parent compound, xylazine. The sedative effects are mediated through agonistic actions on alpha-2 adrenergic receptors in the central nervous system.
Data suggest that while 3-Hydroxy Xylazine may also exhibit some pharmacological activity, it is primarily considered a metabolite with lesser efficacy compared to xylazine itself .
In scientific contexts, 3-Hydroxy Xylazine serves primarily as a biomarker for monitoring xylazine exposure in veterinary medicine. Its detection in biological fluids aids in understanding drug metabolism and potential overdose scenarios.
Additionally, due to increasing reports of xylazine's presence in illicit drug mixtures (particularly with opioids), understanding its metabolites like 3-Hydroxy Xylazine is becoming increasingly relevant for toxicology and public health .
3-Hydroxy xylazine (C₁₂H₁₆N₂OS; CAS 145356-33-8) is a monohydroxylated metabolite of the α₂-adrenergic agonist xylazine. Its core structure retains the dihydro-4H-1,3-thiazine ring and 2,6-dimethylaniline moiety of the parent compound but incorporates a hydroxyl group at the meta-position (C3) of the aromatic ring [4] [7]. This modification generates a chiral center, though the compound is typically studied as a racemate. Key structural differentiators from isomeric forms (e.g., 4-hydroxy xylazine) include:
Table 1: Key Structural Features of 3-Hydroxy Xylazine
Property | 3-Hydroxy Xylazine | Xylazine |
---|---|---|
Molecular Formula | C₁₂H₁₆N₂OS | C₁₂H₁₆N₂S |
Exact Mass (Da) | 236.333 | 220.333 |
CAS Registry | 145356-33-8 | 7361-61-7 |
Core Structure | 3-Hydroxy-2,6-dimethylaniline + dihydrothiazine | 2,6-Dimethylaniline + dihydrothiazine |
Characteristic MS Fragment | m/z 135.05 | m/z 119.05 |
3-Hydroxy xylazine displays distinct physicochemical behaviors due to its phenolic hydroxyl group:
Metabolic and structural distinctions between 3-hydroxy xylazine and xylazine underpin their divergent chemical and biological roles:
Table 2: Comparative Chemical Properties of Xylazine and 3-Hydroxy Xylazine
Property | 3-Hydroxy Xylazine | Xylazine | Biological Impact |
---|---|---|---|
Primary Metabolism | Aromatic hydroxylation | N-Dealkylation, ring oxidation | Detected in urine as exposure biomarker |
Urine Prevalence | 53% of xylazine-positive samples* | 88% of opioid-positive samples | Confirms recent xylazine exposure |
Receptor Binding | Weaker α₂-affinity | Potent α₂-agonist | No intrinsic pharmacological activity |
Synthesis Method | Fenton’s reagent hydroxylation | Multistep organic synthesis | Enables reference standard production |
*Data reflects the 4-hydroxy isomer due to structural analogy; direct prevalence data for 3-hydroxy isomer limited to in vitro studies [3] [5].
This characterization establishes 3-hydroxy xylazine as a critical analytical target for monitoring xylazine exposure in forensic and clinical settings, despite its lack of direct pharmacological activity.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1